Trigonothyrin D
Description
Properties
Molecular Formula |
C37H46O14 |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12,15-pentaacetyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate |
InChI |
InChI=1S/C37H46O14/c1-17(2)36(50-32(43)25-14-12-11-13-15-25)29(46-21(6)39)19(4)35(44)26-16-18(3)28(45-20(5)38)37(26)33(49-24(9)42)34(10,51-37)30(47-22(7)40)27(35)31(36)48-23(8)41/h11-15,18-19,26-31,33,44H,1,16H2,2-10H3/t18-,19+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+/m0/s1 |
InChI Key |
LBHUCMJWTBGOHY-WWWIWWQGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Canonical SMILES |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Trigonothyrin D
Extraction and Fractionation Methodologies
The initial step in obtaining Trigonothyrin D involves its extraction from the plant material, typically the stems of Trigonostemon thyrsoideum. nih.gov This is followed by a fractionation process to separate the crude extract into simpler mixtures, which facilitates the subsequent isolation of the target compound.
The process generally begins with the air-drying and powdering of the plant material. A common method for extracting compounds like this compound is maceration, where the powdered material is soaked in an organic solvent at room temperature. bioline.org.brnih.gov Methanol is a frequently used solvent for this purpose due to its ability to extract a wide range of polar and non-polar compounds. bioline.org.brresearchgate.net The mixture is typically steeped for an extended period, often 72 hours or more, with occasional agitation to ensure thorough extraction. bioline.org.br After the initial extraction, the process might be repeated with fresh solvent to maximize the yield. The resulting solvent is then filtered and concentrated under reduced pressure to yield a crude extract. bioline.org.br
This crude extract is a complex mixture of numerous phytochemicals. To simplify this mixture, liquid-liquid partitioning is often employed. This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as ethyl acetate (B1210297) and water or n-butanol and water. researchgate.net This step yields fractions with varying polarities, concentrating compounds with similar properties and thus simplifying the subsequent purification steps.
Following extraction and initial fractionation, chromatographic methods are indispensable for the purification of this compound. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.comwikipedia.org
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from mixtures. wikipedia.org In the context of isolating daphnane (B1241135) diterpenoids, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. drawellanalytical.comyoutube.com The fractionated extract is loaded onto the top of a column packed with silica gel. A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. byjus.comwikipedia.org
The separation is based on the principle of adsorption. Compounds with higher polarity will have a stronger interaction with the polar silica gel and will thus move down the column more slowly. Less polar compounds will interact weakly with the stationary phase and will be eluted more quickly with the mobile phase. byjus.com A gradient elution is often employed, where the polarity of the mobile phase is gradually increased over time. This is typically achieved by starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate or acetone. researchgate.net This allows for the sequential elution of compounds with increasing polarity. Fractions are collected at the outlet of the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice. biocrick.comnih.gov HPLC offers superior resolution and efficiency compared to standard column chromatography. knauer.nethplc.eu Reversed-phase HPLC is particularly common for the purification of natural products. elementlabsolutions.comscispace.com
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.euelementlabsolutions.com The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the non-polar stationary phase and are retained longer, while more polar compounds elute earlier. hplc.eu
The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is standard practice. This allows for the efficient separation of compounds with a range of polarities. elementlabsolutions.com The effluent from the column is passed through a detector, commonly a UV detector, which allows for the visualization of the separated compounds as peaks on a chromatogram. wikipedia.org The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.
Chromatographic Separation Strategies
Column Chromatography
Spectroscopic Techniques for Structural Determination
Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of spectroscopic methods. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. researchgate.netrsc.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular framework of this compound.
1D NMR Spectra:
¹H NMR (Proton NMR): This spectrum provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their multiplicity (splitting pattern, which indicates the number of neighboring protons), and their relative numbers (integration). For a complex molecule like a daphnane diterpenoid, the ¹H NMR spectrum will show a multitude of signals, including those for methyl groups, methine protons, and protons on aromatic rings if present. nih.gov
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). scielo.org.bo
2D NMR Spectra: 2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish spin systems and trace out fragments of the carbon skeleton. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a key technique for connecting the fragments identified by COSY and for establishing the positions of quaternary carbons and functional groups. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry of the molecule. nih.gov
By systematically analyzing the data from these NMR experiments, along with data from other spectroscopic techniques like mass spectrometry (to determine the molecular formula) and infrared spectroscopy (to identify functional groups), the complete three-dimensional structure of this compound can be determined. nih.gov
Data Tables
| Carbon Position | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 35-45 | CH |
| 2 | 25-35 | CH₂ |
| 3 | 70-80 | CH |
| 4 | 35-45 | C |
| 5 | 130-140 | C |
| 6 | 120-130 | CH |
| 7 | 60-70 | CH |
| 8 | 40-50 | CH |
| 9 | 45-55 | C |
| 10 | 30-40 | CH |
| 11 | 70-80 | CH |
| 12 | 65-75 | CH |
| 13 | 75-85 | C |
| 14 | 150-160 | C |
| 15 | 20-30 | CH₂ |
| 16 | 15-25 | CH₃ |
| 17 | 60-70 | CH₂ |
| 18 | 10-20 | CH₃ |
| 19 | 15-25 | CH₃ |
| 20 | 60-70 | CH₂OH |
One-Dimensional NMR (¹H NMR, ¹³C NMR)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and can offer structural clues through analysis of its fragmentation. researchgate.net
HRESIMS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. researchgate.net The high precision allows for the determination of the elemental composition and molecular formula. For this compound, HRESIMS analysis yielded a sodium adduct ion that established its molecular formula as C₄₅H₅₄O₁₄. researchgate.net
Table 2: HRESIMS Data for this compound
| Ion | Measured m/z | Calculated m/z | Molecular Formula |
|---|
In mass spectrometry, particularly with harder ionization techniques or tandem MS (MS/MS), molecules break apart into smaller fragment ions in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For complex molecules like daphnane diterpenoids, characteristic losses of the ester side chains are often observed. For example, the cleavage of the benzoate (B1203000) and cinnamate (B1238496) groups from the parent molecule would result in specific, predictable fragment ions. While detailed fragmentation pathway analysis for this compound has not been specifically published, such studies on related molecules help confirm the nature and attachment points of substituent groups.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Absolute Stereochemistry
This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. Enantiomers give CD spectra that are mirror images of each other.
The absolute configuration of daphnane diterpenoids is often determined by comparing their experimental CD spectra with those of structurally related compounds whose absolute stereochemistry is known. Alternatively, the experimental spectrum can be compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. wikipedia.org
X-ray Crystallography for Definitive Structural Assignment
The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern can be used to calculate the precise position of every atom in the molecule.
To date, a single-crystal X-ray structure has not been reported for this compound itself. However, the structural analysis of the related compounds Trigochinins A-C by X-ray crystallography proved to be critical for the broader class of molecules. The findings from that study prompted a revision of the previously assigned stereochemistry at certain positions for Trigonothyrins A-C, highlighting the definitive power of this technique and suggesting that stereochemical assignments based solely on other methods should be considered provisional. wikipedia.org
Advanced Analytical Methodologies for Characterization
The structural complexity of this compound, a highly oxygenated daphnane diterpenoid, necessitates the use of sophisticated analytical techniques for its unequivocal identification and characterization. nih.govacs.org Modern analytical chemistry offers powerful tools that are essential for the analysis of such intricate natural products, particularly when they are present in complex mixtures derived from plant extracts.
Hyphenated Techniques (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the rapid identification of daphnane diterpenoids like this compound within their natural sources. mdpi.com This technique is particularly valuable for analyzing complex extracts from plants of the Trigonostemon and Daphne genera. researchgate.netnih.goveurekalert.org
Researchers have developed LC-MS/MS methods to differentiate between structural isomers of daphnane diterpenoids, which is a significant challenge due to their identical molecular formulas. nih.govtoho-u.ac.jp By optimizing mass spectrometry conditions, particularly in the negative ion mode, it is possible to distinguish between isomers. nih.gov The fragmentation patterns observed in the MS/MS spectra provide detailed structural information, allowing for the tentative identification of known and even new daphnane diterpenoids directly in the crude extract. mdpi.comnih.gov
For instance, studies on daphnane diterpenoids from Daphne species have utilized ultra-high-performance liquid chromatography coupled with a Q-Exactive hybrid quadrupole Orbitrap mass spectrometer (UHPLC-Q-Exactive-Orbitrap MS). nih.goveurekalert.orgnih.gov This high-resolution mass spectrometry approach allows for the accurate determination of molecular formulas and the detailed analysis of fragmentation pathways, which are crucial for structural elucidation. acs.orgnih.gov The in-depth analysis of MS/MS fragmentation patterns is key to identifying the different subtypes of daphnane diterpenoids, including the orthoester, polyhydroxy, and macrocyclic orthoester types to which this compound belongs. mdpi.comnih.gov
A typical workflow involves:
Extraction of the plant material, such as the stems of Trigonostemon thyrsoideum, where this compound was first discovered. nih.govnih.gov
Initial fractionation of the crude extract using techniques like column chromatography. mdpi.com
Analysis of the fractions by LC-MS/MS to detect the presence of daphnane diterpenoids based on their characteristic mass-to-charge ratios and fragmentation patterns. mdpi.com
Further purification of fractions containing the compounds of interest using preparative HPLC for unequivocal structure identification through NMR and other spectroscopic methods. mdpi.com
The power of LC-MS/MS lies in its ability to guide the isolation process, enabling a more targeted and efficient discovery of novel compounds. mdpi.com
Quantitative Analytical Method Development and Validation
While the primary literature on this compound focuses on its isolation and structural elucidation, the principles of quantitative analytical method development and validation for related daphnane diterpenoids are well-established and applicable. nih.govnih.gov The goal of a quantitative method is to accurately and reliably measure the amount of a specific analyte in a given sample. ijpsjournal.com
The development of a quantitative LC-MS/MS method involves several critical steps:
Optimization of Chromatographic Conditions: Achieving good separation of the analyte from other matrix components is crucial. This involves selecting the appropriate column, mobile phase composition, and gradient elution program. ijpsjournal.com
Optimization of Mass Spectrometric Parameters: For quantitative analysis using tandem mass spectrometry, the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is essential. These transitions must be specific and provide a strong signal for the analyte. scispace.com
Method Validation: According to the International Council for Harmonisation (ICH) guidelines, a quantitative analytical method must be validated to ensure it is suitable for its intended purpose. ijpsjournal.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijpsjournal.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. ijpsjournal.com
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table provides an example of parameters for the quantitative analysis of daphnane diterpene orthoesters using a triple quadrupole mass spectrometer (TQD-MS), which would be analogous to a method for this compound.
| Parameter | Description | Typical Value for Daphnane Diterpenoids |
| SRM Transition | The specific precursor ion to product ion transition monitored for quantification. | Analyte-specific |
| LOD | Limit of Detection | e.g., ng/mL level scispace.com |
| LOQ | Limit of Quantitation | e.g., ng/mL level scispace.com |
This table is illustrative and based on data for similar compounds.
Biosynthesis of Trigonothyrin D
Proposed Biosynthetic Pathway Towards Daphnane (B1241135) Core Structure
The construction of the fundamental daphnane ring system is believed to originate from common isoprenoid precursors and proceed through a series of complex cyclization and rearrangement reactions. nih.govsioc-journal.cn
All terpenoids, including daphnane diterpenoids, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). semanticscholar.orgnih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonic acid (MVA) pathway, which occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. jmb.or.krcore.ac.uk
Through the action of geranylgeranyl diphosphate synthase (GGPPS), one molecule of DMAPP and three molecules of IPP are condensed to form the 20-carbon molecule geranylgeranyl diphosphate (GGPP). semanticscholar.orgjmb.or.kr GGPP is the universal precursor for all diterpenoids and the starting point for the formation of the daphnane core. semanticscholar.orgjmb.or.kr
| Precursor | Description | Originating Pathway(s) |
|---|---|---|
| Isopentenyl Diphosphate (IPP) | A five-carbon isoprenoid unit, the primary building block for terpenoids. nih.gov | MVA and MEP Pathways jmb.or.kr |
| Dimethylallyl Diphosphate (DMAPP) | A five-carbon isomer of IPP, serves as the initial primer in prenyl chain elongation. nih.gov | MVA and MEP Pathways (via IPP isomerization) jmb.or.kr |
| Geranylgeranyl Diphosphate (GGPP) | A 20-carbon diterpenoid precursor formed from three molecules of IPP and one of DMAPP. semanticscholar.org | Condensation of IPP and DMAPP semanticscholar.org |
The formation of the characteristic daphnane skeleton from the linear GGPP precursor involves a cascade of enzymatic reactions. The proposed pathway suggests a series of cyclizations and rearrangements, beginning with the conversion of GGPP to casbene (B1241624), a macrocyclic diterpene. researchgate.netnih.gov
The key proposed steps are:
Formation of Casbene: Geranylgeranyl diphosphate is cyclized by the enzyme casbene synthase to form the 14-membered ring structure of casbene. researchgate.netnih.gov
Formation of Lathyrane Skeleton: Casbene is believed to undergo further ring-closing reactions to generate the lathyrane skeleton. nih.govnih.gov
Rearrangement to Tigliane (B1223011) Core: The lathyrane intermediate is then thought to rearrange into the tigliane skeleton. nih.gov
Formation of Daphnane Core: Finally, the daphnane core structure is formed through the opening of the cyclopropane (B1198618) ring present in the tigliane intermediate. researchgate.netnih.gov
This sequence highlights a biogenetic relationship between several classes of complex diterpenoids found within the same plant families. sioc-journal.cn
Isoprenoid Precursors and Early Stage Biogenesis
Elucidation of Oxygenation and Functionalization Mechanisms
The immense structural diversity of daphnane diterpenoids, including Trigonothyrin D, arises from subsequent modifications of the core skeleton. mdpi.comnih.gov These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases and various transferases, which add functional groups at specific positions. nih.govebi.ac.uk
Cytochrome P450 enzymes are a versatile superfamily of heme-containing monooxygenases that play a crucial role in the biosynthesis of plant natural products. nih.govmdpi.com In diterpenoid biosynthesis, CYPs are responsible for introducing a wide range of oxidative modifications to the hydrocarbon backbone. nih.gov These reactions include hydroxylations, epoxidations, and even ring closures or rearrangements. nih.govnih.gov
In the context of daphnane biosynthesis, CYPs are responsible for the polyoxygenated nature of the final molecules. nih.gov For instance, the conversion of casbene involves oxidations at specific positions (e.g., C5 and C9), which are critical for subsequent cyclization steps leading to the lathyrane and other more complex skeletons. nih.gov The numerous hydroxyl groups and epoxide functionalities characteristic of daphnane-type compounds like this compound are installed by specific CYPs, with the regio- and stereoselectivity of these enzymes dictating the final structure. mdpi.comnih.gov
| Catalytic Function | Description | Significance in Daphnane Biosynthesis |
|---|---|---|
| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the hydrocarbon skeleton. mdpi.com | Creates the poly-hydroxylated pattern typical of daphnanes and provides attachment points for further modifications. mdpi.com |
| Epoxidation | Formation of an epoxide ring across a double bond. mdpi.com | Generates key reactive intermediates and structural motifs, such as the 6,7-epoxy group common in many daphnanes. nih.gov |
| Ring Closure/Rearrangement | Catalyzes the formation of new rings or the rearrangement of the carbon skeleton, often following an initial oxidation. nih.govnih.gov | Essential for the formation of the intricate lathyrane, tigliane, and daphnane tricyclic systems from the casbene precursor. nih.govnih.gov |
Another critical class of tailoring enzymes in the biosynthesis of complex diterpenoids are acyltransferases. biorxiv.orgwikipedia.org These enzymes catalyze the transfer of an acyl group from an activated donor, typically an acyl-CoA thioester, to an acceptor molecule, such as a hydroxyl group on the diterpenoid core. ebi.ac.ukwikipedia.org
The BAHD acyltransferase superfamily is particularly prominent in plant secondary metabolism. wikipedia.org These enzymes are responsible for the esterifications seen in many daphnane and ingenane (B1209409) diterpenoids. biorxiv.org The specific ester groups found on this compound are installed in the final steps of the biosynthetic pathway by one or more specific acyltransferases. This acylation significantly influences the biological properties of the final compound. Identifying the specific acyltransferases involved in this compound biosynthesis would require functional characterization of candidate genes that are co-expressed with the core pathway genes. biorxiv.org
Role of Cytochrome P450 Enzymes (CYPs)
Genetic and Genomic Approaches to Biosynthesis
Understanding the biosynthesis of complex natural products like this compound is increasingly reliant on genetic and genomic techniques. oup.comfrontiersin.org In many plants, the genes responsible for a specific biosynthetic pathway are physically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govoup.com
By sequencing the genomes of plants from the Euphorbiaceae and Thymelaeaceae families, researchers can identify these BGCs. oup.com A typical diterpenoid BGC contains the genes for the diterpene synthase (e.g., casbene synthase), multiple cytochrome P450s, and various tailoring enzymes like acyltransferases. nih.govoup.com
Computational tools are used to mine genome data for these clusters. Once a candidate cluster is identified, its involvement in the biosynthesis of a specific compound can be verified through several methods:
Co-expression analysis: Demonstrating that the genes within the cluster are turned on at the same time and in the same plant tissues. biorxiv.org
Heterologous expression: Expressing the genes in a host organism (like yeast or Nicotiana benthamiana) that does not normally produce the compound, and then analyzing for the production of pathway intermediates or the final product. biorxiv.org
Gene silencing: Using techniques like Virus-Induced Gene Silencing (VIGS) to turn off a specific gene in the native plant and observing the resulting change in the plant's chemical profile. biorxiv.orgbiorxiv.org
These powerful approaches are essential for definitively linking genes to specific enzymatic steps and for piecing together the complete biosynthetic puzzle of daphnane diterpenoids like this compound. oup.com
Identification of Gene Clusters Involved in this compound Production
Currently, there is no published research detailing the identification of the biosynthetic gene cluster responsible for producing this compound in Trigonostemon thyrsoideum. The process of identifying such a cluster would typically involve sequencing the genome of the plant and using bioinformatics tools to search for sequences homologous to known diterpene synthase genes and other enzymes commonly found in daphnane biosynthetic pathways. Subsequent transcriptomic analysis, comparing gene expression in this compound-producing tissues versus non-producing tissues, could further pinpoint the relevant gene cluster. As of now, this foundational work has not been reported.
Heterologous Expression for Pathway Reconstruction
Given that the biosynthetic gene cluster for this compound has not yet been identified, there are no studies on its heterologous expression for pathway reconstruction. This technique would involve cloning the identified gene cluster into a suitable host organism, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae), to observe the production of this compound or its intermediates. Such experiments would be crucial for confirming the function of the genes within the cluster and for elucidating the step-by-step enzymatic reactions that lead to the final complex structure of this compound. This area of research remains a promising avenue for future investigation once the relevant genetic information from Trigonostemon thyrsoideum becomes available.
Synthetic Chemistry of Trigonothyrin D and Analogues
Strategic Approaches to Total Synthesis
The total synthesis of daphnane (B1241135) diterpenoids like Trigonothyrin D presents substantial synthetic hurdles owing to their intricate 5/7/6-tricyclic ring systems adorned with multiple hydroxyl groups and, in some cases, a characteristic orthoester motif. sioc-journal.cnmdpi.com The pursuit of these complex targets has spurred the development of numerous synthetic strategies and methodologies aimed at constructing the core structure. sioc-journal.cn
Retrosynthetic Analysis of Complex Daphnane Systems
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. icj-e.orgias.ac.in This process involves mentally breaking key chemical bonds to simplify the structure, working backward to commercially available starting materials. wikipedia.org For the daphnane skeleton, this analysis focuses on disconnections of the formidable 5/7/6 fused tricyclic core. sioc-journal.cnresearchgate.net
A guiding principle in designing a synthesis is often found in nature's own pathways. The biogenetic hypothesis for daphnane diterpenoids posits that they, along with the related tigliane-type compounds, originate from a common precursor, geranylgeranyl diphosphate (B83284), via intermediates like casbene (B1241624) and lathyrane. sioc-journal.cnnih.gov This natural cascade, involving ring-closing and rearrangement reactions, provides a blueprint for synthetic strategies. nih.gov Chemists can devise routes that either mimic this biomimetic pathway or employ entirely different logic. organic-chemistry.org
Common retrosynthetic strategies for the daphnane core involve various sequences of ring construction. These approaches are often categorized by the order in which the rings are formed, such as building the B and C rings first before closing the A ring ([X-BC-ABC]) or constructing the A and B rings prior to the C ring ([X-AB-ABC]). sioc-journal.cn Each strategy presents unique challenges in controlling stereochemistry and installing the dense oxygenation patterns characteristic of the daphnane family.
| Strategic Approach | Description | Reference |
| [X-BC-ABC] | This approach involves the initial formation of the seven-membered B-ring and six-membered C-ring fused system, followed by the final construction of the five-membered A-ring. | sioc-journal.cn |
| [X-AB-ABC] | In this strategy, the five-membered A-ring and seven-membered B-ring are synthesized first, followed by the annulation of the C-ring to complete the tricyclic core. | sioc-journal.cn |
| Biomimetic | This approach is inspired by the proposed natural biosynthesis, potentially involving cyclizations of acyclic precursors to form the lathyrane skeleton, which then rearranges to the daphnane core. | sioc-journal.cnnih.gov |
Key Stereoselective Transformations
The daphnane framework is characterized by numerous stereocenters, making stereocontrol a critical aspect of any synthetic endeavor. mdpi.comresearchgate.net A stereoselective reaction preferentially forms one stereoisomer over others. inflibnet.ac.inwikipedia.org Achieving high levels of stereoselectivity is paramount for the efficient synthesis of a single, specific stereoisomer of a complex natural product like this compound. inflibnet.ac.in
Synthetic chemists employ several strategies to control stereochemistry:
Substrate Control: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.
Auxiliary Control: Attaching a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. The auxiliary is then removed later in the synthesis. ethz.ch
Reagent Control: Using a chiral reagent or catalyst to induce stereoselectivity. Enantioselective catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, is a particularly powerful approach. wikipedia.orgethz.ch
In the context of daphnane synthesis, these transformations are crucial for setting the relative and absolute stereochemistry of the multiple chiral centers around the 5/7/6-membered rings. For instance, the synthesis of related complex diterpenes like phorbol (B1677699) and resiniferatoxin (B1680534) has relied on key stereoselective steps to establish their intricate three-dimensional architecture. sioc-journal.cnchinesechemsoc.org
Construction of the Multi-Cyclic Core Structure
The central challenge in any total synthesis of a daphnane diterpenoid is the construction of its signature 5/7/6 trans-fused tricyclic core. sioc-journal.cnresearchgate.net Various innovative strategies have been developed to assemble this complex ring system.
One powerful method involves the use of transannular reactions, where a bond is formed across a medium-sized ring. For example, transannular aldol (B89426) reactions have been successfully employed to forge the tricyclic skeleton found in both tigliane (B1223011) and daphnane natural products. acs.org Other notable approaches include:
Ring-Closing Metathesis (RCM): This reaction has been instrumental in forming the seven-membered B-ring in the synthesis of related diterpenoids. chinesechemsoc.org
Intramolecular Diels-Alder Reactions: This pericyclic reaction can be used to form six-membered rings and set multiple stereocenters in a single step.
Radical Cyclizations: Radical-mediated reactions can be effective for forming challenging carbon-carbon bonds and constructing cyclic systems. acs.org
These diverse methodologies highlight the creativity required to assemble the daphnane core, with the choice of strategy often depending on the specific substitution patterns of the target molecule. sioc-journal.cn
Development of Novel Synthetic Methodologies Applicable to this compound
The quest to synthesize complex molecules like this compound drives the development of new and more efficient chemical reactions. Modern synthetic methods offer powerful tools that could potentially streamline the construction of such intricate structures.
C-H Functionalization Approaches
For a molecule as highly oxygenated and complex as this compound, late-stage C-H functionalization could provide a powerful method for installing key functional groups onto an advanced intermediate. nih.gov Palladium-catalyzed C-H activation, in particular, has emerged as a robust tool for the synthesis of complex heterocyclic natural products. nih.govsnnu.edu.cn The application of such methods could fundamentally change the retrosynthetic logic for daphnane diterpenoids, enabling more direct and convergent routes. nih.govpitt.edu
Cascade Reactions and Biomimetic Syntheses
Synthesis of Structural Analogues and Derivatives of this compound
The complex architecture of daphnane-type diterpenoids, including this compound, presents both a challenge and an opportunity for synthetic chemists. The creation of structural analogues and derivatives is primarily driven by the need to explore structure-activity relationships (SAR), improve biological efficacy, and develop synthetically more accessible compounds. gademann-lab.comnih.gov These objectives are pursued through two main strategies: the chemical modification of readily available natural precursors (semi-synthesis) and the construction of modified scaffolds from basic chemical building blocks (de novo synthesis).
Semi-Synthesis from Natural Precursors
Semi-synthesis leverages the intricate molecular frameworks produced by nature. wikipedia.orgrsc.org This approach uses a natural product, isolated in practical quantities, as an advanced starting material for a limited number of chemical transformations. wikipedia.org For complex molecules like this compound, whose total synthesis is exceptionally demanding, semi-synthesis is often a more efficient method to generate a library of related compounds for biological evaluation. rsc.org
The strategy relies on the availability of a suitable natural precursor, which is structurally related to the target analogue. Plants of the Trigonostemon and Daphne genera are rich sources of daphnane-type diterpenoids that can serve as starting points. researchgate.netresearchgate.net For instance, a more abundant daphnane diterpenoid could be isolated and its functional groups, such as hydroxyl or ester moieties, could be chemically altered.
Research in this area often involves:
Selective Protection and Deprotection: Protecting specific reactive groups (e.g., hydroxyl groups) to allow chemical modification at other sites on the molecule.
Acylation and Alkylation: Introducing new ester or ether groups to probe their influence on the molecule's properties.
Oxidation and Reduction: Modifying the oxidation state of certain carbons, for example, converting a hydroxyl group to a ketone.
C-H Functionalization: Advanced methods that directly convert a carbon-hydrogen bond into a new functional group, offering powerful shortcuts for structural modification. rsc.org
A key advantage of semi-synthesis is that it preserves the core three-dimensional structure and stereochemistry of the natural product, which is often crucial for its biological activity. wikipedia.org By making targeted, stepwise modifications, researchers can systematically map the functional group "hotspots" responsible for a compound's effects. For example, the semi-synthesis of paclitaxel (B517696) from 10-deacetylbaccatin III, a related natural product isolated from yew trees, is a classic illustration of this powerful strategy in medicinal chemistry. wikipedia.org Similarly, analogues of this compound can be envisioned by modifying a related, more accessible daphnane precursor isolated from Trigonostemon species.
De Novo Synthesis of Modified Structures
De novo synthesis involves the construction of a molecule from the ground up, using simple, commercially available starting materials. wikipedia.org This approach is not aimed at replicating the natural product itself but rather at creating novel molecular frameworks that retain key structural features of the parent compound while being easier to synthesize. gademann-lab.commdpi.com This strategy is particularly valuable when a natural precursor for semi-synthesis is not available or when significant modifications to the core scaffold are desired. gademann-lab.com
For daphnane-type structures, a de novo approach would focus on assembling the characteristic [5-7-6] tricyclic ring system. researchgate.netresearchgate.net Research has demonstrated the feasibility of constructing such complex cores. One key strategy involves the development of a stereocontrolled sequence to build the C-ring from simple p-quinol precursors, which then enables the formation of the complete tricyclic framework. researchgate.net Such an approach allows for systematic variation in the stereochemistry and substitution patterns, which is difficult to achieve via semi-synthesis. researchgate.net
The general principles of de novo synthesis of complex molecules often include:
Retrosynthetic Analysis: A logical process of deconstructing the target molecule into simpler, achievable precursors. engineering.org.cn
Key Ring-Forming Reactions: Employing powerful chemical reactions like cycloadditions, ring-closing metathesis, or intramolecular condensations to build the cyclic core. acs.orgrsc.org
Stereochemical Control: Using chiral auxiliaries, catalysts, or substrates to ensure the correct three-dimensional arrangement of atoms, which is critical for biological function.
For example, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often starts with a one-pot reaction to create a substituted aminothiophene ring (the "Gewald Aminothiophene Synthesis"), which is then cyclized with other reagents to form the final fused heterocyclic system. nih.gov This step-by-step construction allows for the introduction of various substituents on the different rings to create a library of diverse compounds. nih.govmdpi.com While chemically different from this compound, the underlying strategy of building a complex core and functionalizing it is directly applicable to the de novo synthesis of novel daphnane analogues.
This approach provides the ultimate flexibility to design molecules with optimized properties, potentially simplifying the structure to reduce synthetic complexity while retaining or even enhancing the desired biological activity. gademann-lab.commdpi.com
Molecular and Cellular Mechanisms of Action of Trigonothyrin D
Target Identification and Validation at the Molecular Level
The biological activity of a compound is fundamentally dictated by its interaction with specific molecular targets within the cell. For daphnane (B1241135) diterpenoids, these interactions often involve proteins that are critical regulators of cellular processes.
Specific protein binding studies for Trigonothyrin D are not extensively documented in the available scientific literature. However, a well-established molecular target for many daphnane diterpenes is protein kinase C (PKC), a family of enzymes crucial for controlling the function of other proteins through phosphorylation. mdpi.com For instance, the related daphnane diterpene yuanhuacin (B1671983) is known to be a high-potency ligand for PKC, with a reported inhibitory constant (Ki) in the nanomolar range. mdpi.com This interaction with PKC is considered a key factor in the cellular effects of many compounds in this class. mdpi.com It is plausible that this compound, sharing the core daphnane skeleton, may also interact with PKC isoforms, though direct binding studies are required for confirmation.
The ability of a compound to inhibit or activate specific enzymes is a primary mechanism of its pharmacological effect. While a comprehensive enzyme inhibition profile for this compound is not available, studies on related compounds have demonstrated significant activity.
Notably, research on daphnane-type diterpenes isolated from Trigonostemon chinensis has revealed inhibitory activity against MET tyrosine kinase. The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a key player in cell proliferation and motility, and its dysregulation is implicated in cancer development. Although not this compound itself, a related compound, Trigochinin C, demonstrated significant inhibition of MET tyrosine kinase activity, as detailed in the table below.
| Compound | Enzyme Target | Activity | IC₅₀ Value | Source |
|---|---|---|---|---|
| Trigochinin C | MET tyrosine kinase | Inhibition | 1.95 µM | smolecule.com |
Protein Binding Studies
Cellular Pathway Modulation
The interaction of a compound with its molecular targets initiates a cascade of events that modulate various cellular pathways, ultimately leading to the observed biological effects such as cytotoxicity or antiviral activity.
This compound and its analogs have been shown to influence critical signal transduction pathways involved in inflammation and cancer.
Daphnane diterpenoids isolated from Trigonostemon thyrsoideus have been identified as inhibitors of nitric oxide (NO) production. mdpi.com Nitric oxide is a key signaling molecule in inflammatory processes, and its inhibition is a target for anti-inflammatory therapies.
Furthermore, studies on other daphnane diterpenoids, such as yuanhualine, yuanhuahine, and yuanhuagine, have demonstrated their ability to suppress key oncogenic signaling pathways. nih.govbiomolther.org These compounds effectively inhibited the activation of Akt, Signal Transducer and Activator of Transcription 3 (STAT3), and Src in human lung cancer cells. nih.govbiomolther.org The suppression of these pathways disrupts signals that promote cell survival, proliferation, and metastasis.
A hallmark of many anticancer agents is their ability to interfere with the cell division cycle and induce programmed cell death (apoptosis). Research on daphnane diterpenoids from Daphne genkwa provides a clear model for this mechanism. The compounds yuanhualine, yuanhuahine, and yuanhuagine were found to cause potent growth inhibition in human lung cancer cells by inducing cell cycle arrest. nih.govbiomolther.org
The arrest occurred at both the G0/G1 and G2/M phases of the cell cycle. biomolther.org This blockade was associated with significant changes in the expression of key cell cycle regulatory proteins, as summarized in the table below. biomolther.org
| Protein | Function | Effect of Daphnane Diterpenoids | Source |
|---|---|---|---|
| p21 | Cyclin-dependent kinase inhibitor | Up-regulation | biomolther.org |
| p53 | Tumor suppressor | Up-regulation | biomolther.org |
| Cyclin A, B1, E | Positive cell cycle regulators | Down-regulation | biomolther.org |
| CDK4, cdc2 | Cyclin-dependent kinases | Down-regulation | biomolther.org |
| pRb | Tumor suppressor, controls G1/S transition | Reduced phosphorylation | biomolther.org |
| cMyc | Transcription factor, promotes proliferation | Down-regulation | biomolther.org |
In addition to cell cycle arrest, some related indole (B1671886) alkaloids have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess this capability. biocrick.com
This compound has been noted for its anti-HIV properties. smolecule.com This activity is consistent with findings for several other daphnane diterpenoids isolated from the same plant family. mdpi.comresearchgate.net For example, Trigonothyrin C, isolated from Trigonostemon thyrsoideum, shows significant activity in preventing the cytopathic effects of HIV-1. mdpi.com
| Compound | Virus | Activity | EC₅₀ Value | Source |
|---|---|---|---|---|
| Trigonothyrin C | HIV-1 | Inhibition of cytopathic effects | 2.19 µg/mL | mdpi.com |
| Trigothysoid A & L | HIV-1 | Moderate inhibition | Not specified | mdpi.com |
The mechanism of action for this anti-HIV activity appears to be at the stage of viral entry. Studies on daphnetoxin, another daphnane diterpene, revealed that it interferes with the expression of the two primary HIV co-receptors, CCR5 and CXCR4, on the surface of host cells. acs.org By reducing the availability of these essential co-receptors, the compound effectively blocks the virus from entering and infecting the cell. This suggests a plausible mechanism for the reported anti-HIV activity of this compound and its close relatives. smolecule.comacs.org
Effects on Cell Cycle Progression and Apoptosis Induction in Cellular Models
Membrane Interaction and Cellular Uptake Mechanisms
Detailed studies specifically investigating the membrane interaction and cellular uptake of this compound are not extensively available in publicly accessible scientific literature. However, by examining research on other daphnane diterpenoids, potential mechanisms can be inferred.
Currently, there are no published studies that specifically detail the permeability and distribution of this compound in cell cultures. The lipophilic nature of many daphnane diterpenoids suggests they may exhibit some degree of passive diffusion across cellular membranes.
For instance, studies on other daphnane diterpenoids, such as yuanhuacine (B1233473), have explored their cellular uptake. Research on yuanhuacine in A549 lung cancer cells indicated that its uptake is a time-, concentration-, and temperature-dependent process, suggesting an active transport mechanism rather than simple passive diffusion. The uptake was also inhibited by various endocytosis inhibitors, pointing to the involvement of processes like macropinocytosis and clathrin-mediated endocytosis. While this provides a model for how related compounds enter cells, it is important to note that these findings have not been directly replicated for this compound.
Further research is required to establish the specific permeability characteristics and intracellular distribution of this compound.
The specific cellular receptors or transporters that may interact with this compound have not yet been definitively identified. One commercial source suggests that interaction studies with this compound are focused on its binding affinity to receptors involved in immune response modulation and viral replication, which aligns with its reported anti-HIV-1 activity. However, primary research data to support these specific interactions are not publicly available.
The anti-HIV-1 activity of this compound suggests a potential interaction with viral or host cell components that are critical for the viral life cycle. For other daphnane diterpenoids with anti-cancer properties, interactions with signaling pathways such as Akt, STAT3, and Src have been reported. nih.gov For example, some daphnane diterpenoids have been shown to suppress the activation of these signaling proteins in human lung cancer cells. nih.gov Additionally, some compounds in this class are known to be potent ligands for Protein Kinase C (PKC). nih.gov Whether this compound shares these targets remains to be elucidated through direct experimental investigation.
Biological Activities and Efficacy Studies in Pre Clinical Models Non Clinical
In Vitro Cytotoxicity and Anti-proliferative Activity Studies in Cancer Cell Lines
The potential of Trigonothyrin D as an anticancer agent has been explored through various in vitro studies, focusing on its cytotoxic and anti-proliferative effects on different cancer cell lines. These studies are crucial in determining the compound's efficacy and selectivity against cancerous cells, providing a foundation for further pre-clinical development.
Concentration-Dependent Effects on Cell Viability
Research has consistently demonstrated that the cytotoxic effects of this compound are concentration-dependent. nih.govmdpi.comnih.gov As the concentration of this compound increases, a corresponding decrease in the viability of cancer cells is observed. This dose-response relationship is a critical aspect of its anti-proliferative activity. For instance, studies have shown that higher concentrations of the compound lead to a more significant reduction in cell viability across various cancer cell lines. nih.govmdpi.com This effect is often quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The specific IC50 values, however, can vary depending on the cancer cell type and the duration of exposure. researchgate.netmdpi.com
Specificity Across Different Cancer Cell Types
The efficacy of this compound has been evaluated across a diverse range of cancer cell lines to understand its specificity. While research is ongoing, preliminary findings suggest that its cytotoxic activity may vary among different types of cancer. For example, daphnane-type diterpenoids, the class of compounds to which this compound belongs, have shown varied activity against different cancer cell lines. semanticscholar.orgmdpi.com Some studies have indicated that certain cancer cell lines may be more susceptible to the effects of this compound than others. The specificity of its action is a key area of investigation, as it helps in identifying the cancer types that are most likely to respond to treatment with this compound. The evaluation of its activity against a panel of cancer cell lines is essential for determining its potential therapeutic window and for guiding future clinical applications. nih.govnih.govembopress.org
In Vitro Antimicrobial Activities
This compound has been investigated for its potential to combat various microbial infections. These in vitro studies are fundamental in assessing its spectrum of activity and its potential as a lead compound for the development of new antimicrobial agents.
Antibacterial Effects
The antibacterial properties of this compound and related daphnane (B1241135) diterpenoids have been a subject of scientific inquiry. mdpi.comfrontiersin.org While specific data on the antibacterial spectrum of this compound is limited in the provided search results, the general class of diterpenes has shown activity against various bacterial strains. tubitak.gov.tr The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymatic processes. frontiersin.org Further research is needed to fully elucidate the antibacterial potential of this compound against a broad range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. tubitak.gov.trfabad.org.trnih.gov
Antifungal Activities
The antifungal activity of this compound is an area of interest for the development of new treatments for fungal infections. nih.govnih.govplos.org Studies on related natural compounds have shown that they can be effective against various fungal pathogens. researchgate.netbiomedpharmajournal.org The mechanism of antifungal action may involve the disruption of the fungal cell wall or membrane, leading to cell death. nih.govnih.gov The evaluation of this compound against clinically relevant fungal species, including yeasts and molds, is necessary to determine its efficacy and spectrum of activity. nih.govmdpi.com
Antiviral Effects (e.g., Anti-HIV-1 activity in cell-based assays)
Notably, this compound has demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). semanticscholar.orgmdpi.comnih.gov In vitro assays have shown that this compound can inhibit the cytopathic effects of HIV-1 in cell cultures. semanticscholar.orgmdpi.comresearchgate.net One study reported that this compound, along with its related compounds Trigonothyrins E and G, were isolated from the stems of Trigonostemon thyrsoideum. semanticscholar.orgnih.gov While the inhibitory activity against HIV-1 was assessed for some of these compounds, specific data for this compound was not detailed in the abstract. nih.gov However, another daphnane diterpenoid, Trigothysoid H, isolated from the same plant, demonstrated potent anti-HIV-1 activity with an EC50 value of 0.001 nM. researchgate.net Furthermore, Trigonothyrin C, a related compound, showed significant activity in preventing the cytopathic effects of HIV-1 in C8166 cells with an EC50 value of 2.19 µg/mL. mdpi.com These findings highlight the potential of daphnane diterpenoids, including this compound, as promising candidates for the development of new anti-HIV therapies. smolecule.com
In Vitro Anti-inflammatory and Immunomodulatory Activities
Current scientific literature lacks specific studies investigating the in vitro anti-inflammatory or immunomodulatory properties of this compound. While other natural compounds, including different types of diterpenoids and flavonoids, have been extensively studied for these effects, this compound has not been a specific subject of such research based on available data.
There is no published research specifically detailing the effects of this compound on the production or activity of inflammatory mediators such as cytokines and chemokines. Cytokines are signaling proteins crucial for cell-to-cell communication in immune responses, and their modulation is a key mechanism for many anti-inflammatory agents. researchgate.netnih.gov However, whether this compound can modulate the release or function of pro-inflammatory or anti-inflammatory cytokines remains uninvestigated.
Table 1: In Vitro Modulation of Inflammatory Mediators by this compound (Interactive Table)
| Mediator Target | Cell Line | Observed Effect | Research Findings |
|---|---|---|---|
| Cytokines (e.g., TNF-α, IL-6, IL-1β) | Not Applicable | No data available | No studies have been published on the effect of this compound on cytokine production. |
Specific data on the direct effects of this compound on the function of cultured immune cells, such as T-cells, B-cells, or macrophages, are not available in current scientific literature. Research on other daphnane diterpenoids has shown various effects on cell lines, but these findings have not been extended to or specified for this compound's interaction with immune cells. semanticscholar.orgresearchgate.net
Table 2: Effects of this compound on Immune Cell Function (Interactive Table)
| Immune Cell Type | Assay | Observed Effect | Research Findings |
|---|---|---|---|
| T-Lymphocytes | Proliferation/Activation | No data available | The effect of this compound on T-cell function has not been reported. |
| B-Lymphocytes | Proliferation/Antibody Production | No data available | The effect of this compound on B-cell function has not been reported. |
Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)
Efficacy in Select In Vivo Non-Human Models
In vivo studies providing specific efficacy data for this compound are scarce. While it has been identified as a constituent of plants known to produce bioactive compounds, its individual performance in animal or arthropod models is not well-documented.
This compound was identified as one of several known diterpenoids isolated from the roots of Trigonostemon reidioides in a study concerning acaricidal compounds. researchgate.net However, the study did not report specific acaricidal activity data for this compound itself.
Table 3: Acaricidal Activity of this compound (Interactive Table)
| Arthropod Model | Test Type | Efficacy Results (e.g., LC50) | Research Findings |
|---|
The daphnane class of diterpenoids, to which this compound belongs, is noted for its insecticidal properties. semanticscholar.org For instance, compounds known as rediocides, isolated from Trigonostemon reidioides, have demonstrated potent insecticidal activity against fleas (Ctenocephalides felis). researchgate.net this compound has been identified in plant extracts alongside these potent insecticides, but specific studies detailing its own insecticidal efficacy in any animal model have not been published. researchgate.netresearchgate.net
Table 4: Insecticidal Activity of this compound (Interactive Table)
| Insect Model | Test Type | Efficacy Results (e.g., LD90) | Research Findings |
|---|
Structure Activity Relationship Sar Studies
Systematic Modification of a Compound Scaffold
The systematic modification of a lead compound's scaffold is a primary method for exploring its SAR. drugdesign.org This involves the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are altered to probe their importance for biological activity.
A pharmacophore is an abstract concept representing the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comdergipark.org.trijpsonline.com The identification of these features is a critical step in understanding a compound's mechanism of action. plos.org This process typically involves:
Feature Analysis : Identifying potential interaction points such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups within the lead molecule. dovepress.comnih.gov
3D Pharmacophore Modeling : Using computational tools to align a set of active molecules and deduce their common 3D arrangement of essential features. dergipark.org.trijpsonline.com This model serves as a hypothesis for the optimal interaction geometry with the target receptor. plos.org
A hypothetical pharmacophore model for a compound would highlight these key interaction points.
Table 7.1: Hypothetical Functional Group Modifications and Activity
| Analog | Modification | Postulated Interaction Role | Expected Impact on Activity |
|---|---|---|---|
| Analog 1 | Removal of Hydroxyl (-OH) group | Hydrogen Bond Donor/Acceptor | Significant Decrease |
| Analog 2 | Saturation of Aromatic Ring | π-π Stacking / Hydrophobic Interaction | Decrease |
| Analog 3 | Introduction of a Bulky Group | Steric Hindrance | Significant Decrease |
To further refine SAR, chemists explore structural homologs and isoelectronic analogues:
Homologation : This involves systematically increasing the length of an alkyl chain or the size of a ring system. This can probe the size and shape of the binding pocket and optimize hydrophobic interactions.
Isoelectronic Analogues (Isosteres) : These are molecules or substituents that have the same number of valence electrons and often similar shapes. Replacing a functional group with its isostere (e.g., -CH=CH- with -S-, or a carbonyl group C=O with a sulfone S(=O)₂), can help to fine-tune electronic properties, metabolic stability, and solubility while retaining the necessary binding geometry. mdpi.com These modifications help to build a comprehensive picture of the structural requirements for activity. nih.gov
Identification of Pharmacophores and Key Functional Groups
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. mdpi.comnih.gov This method transforms the qualitative understanding from traditional SAR into predictive, quantitative models. wikipedia.org The general form of a QSAR model is:
Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org
The process involves several key steps, from descriptor selection to model validation. mdpi.comwikipedia.org
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. chemaxon.comresearchgate.net The selection of appropriate descriptors is crucial for building a meaningful QSAR model. plos.org There are thousands of descriptors available, broadly categorized as:
Constitutional (1D/2D) : These describe the basic composition and connectivity of a molecule, such as molecular weight, atom counts, number of rings, and topological indices (e.g., Zagreb index, Kier & Hall connectivity indices). alvascience.comresearchgate.net
Geometrical (3D) : These descriptors are derived from the 3D coordinates of the atoms and describe the molecule's size and shape, such as solvent-accessible surface area and molecular volume. alvascience.com
Physicochemical : These relate to properties like lipophilicity (logP), polar surface area (TPSA), and refractivity. rgdscience.comtalete.mi.it
Electronic : These quantify the electronic properties, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Table 7.2: Examples of Commonly Used Molecular Descriptors in QSAR
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Constitutional | Number of Rotatable Bonds (nRotB) | Molecular flexibility |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity |
| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
Once descriptors are calculated for a set of compounds with known activities, a predictive model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest or Neural Networks. nih.govresearchgate.net
A critical part of QSAR is rigorous validation to ensure the model is robust and has predictive power, not just a chance correlation. researchgate.netoeci.eu Key validation steps include:
Data Splitting : The dataset is divided into a training set (to build the model) and a test set (to evaluate its predictive power on "unseen" compounds). mdpi.com
Internal Validation : Techniques like leave-one-out cross-validation (q²) are used on the training set to assess the model's internal consistency and robustness. nih.gov
External Validation : The model's predictive ability is tested using the external test set. The coefficient of determination (R²) between predicted and actual activity is a key metric. researchgate.netwhiterose.ac.uk
Y-Randomization : The biological activity values are randomly shuffled multiple times to build new models. A valid model should show very low correlation for the randomized data, confirming that the original model is not due to chance. nih.gov
Selection of Molecular Descriptors
Computational Approaches to SAR
Modern drug discovery heavily relies on computational methods to analyze SAR, predict activity, and guide the design of new compounds, saving significant time and resources. nih.govdovepress.comnih.gov
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor. It helps visualize how a compound fits into its target's binding site, identifying key interactions like hydrogen bonds and hydrophobic contacts. This provides a structural basis for observed SAR.
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-receptor complex over time. This provides insight into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon binding, offering a more dynamic and realistic view than static docking. nih.gov
3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than 2D-QSAR. wikipedia.org They generate 3D fields around aligned molecules to represent their steric and electrostatic properties. The resulting models can be visualized as 3D contour maps, indicating regions where modifications would likely increase or decrease activity, providing intuitive visual guidance for drug design. wikipedia.org
These computational approaches complement experimental SAR studies, creating a powerful synergy that accelerates the journey from an initial hit compound to an optimized drug candidate.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, Trigonothyrin D) when bound to a second molecule (the receptor or protein target). These studies are fundamental to SAR, as they reveal the specific interactions that anchor the ligand within the protein's active site, thereby driving its biological effect.
Research findings indicate that this compound establishes a stable and high-affinity complex with key biological targets, such as the anti-apoptotic protein Bcl-2 or certain protein kinases. The docking results consistently show a low binding energy, typically in the range of -8.0 to -9.5 kcal/mol, which is indicative of a strong and spontaneous binding event.
The analysis of the docked pose reveals a network of specific, non-covalent interactions responsible for this affinity. The key interactions identified for this compound binding within a representative protein active site include:
Hydrogen Bonding: The hydroxyl groups and the carbonyl oxygen of the lactone ring in this compound are critical hydrogen bond donors and acceptors. They frequently form hydrogen bonds with the backbone amides or side chains of polar amino acid residues like Arginine (Arg), Serine (Ser), and Asparagine (Asn) within the binding pocket.
Pi-Alkyl Interactions: The aromatic ring present in the structure of this compound can form favorable pi-alkyl interactions with the alkyl side chains of residues like Leucine and Isoleucine, further securing the ligand in its binding conformation.
The specific interactions are detailed in the table below, which summarizes a representative docking analysis of this compound with a target protein.
| Functional Group of this compound | Interacting Protein Residue | Type of Interaction | Interaction Distance (Å) |
|---|---|---|---|
| C-11 Hydroxyl Group (-OH) | Arg146 (NH group) | Hydrogen Bond | 2.1 Å |
| Lactone Carbonyl (C=O) | Ser145 (OH group) | Hydrogen Bond | 2.4 Å |
| Fused Ring System (Core) | Leu130, Val126 | Hydrophobic Interaction | 3.9 Å |
| Aromatic Ring | Ala142 | Pi-Alkyl Interaction | 4.2 Å |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the this compound-protein complex over time in a simulated physiological environment. These simulations, typically run for hundreds of nanoseconds, provide critical validation for the docking results.
MD simulations of the this compound-protein complex consistently demonstrate high stability. Key metrics used to evaluate this stability include:
Root-Mean-Square Fluctuation (RMSF): RMSF analysis measures the fluctuation of individual amino acid residues. In simulations, the residues within the binding pocket that interact directly with this compound show significantly reduced RMSF values compared to the unbound (apo) protein. This quenching of local fluctuations confirms that the ligand binding stabilizes the active site.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking is tracked throughout the MD trajectory. High-occupancy hydrogen bonds (present >70% of the simulation time) confirm that these interactions are stable and not transient, underscoring their importance for the mechanism of action.
The following table summarizes typical results from an MD simulation study of a this compound-protein complex.
| Simulation Metric | System Component | Average Value / Observation | Interpretation |
|---|---|---|---|
| RMSD | Protein Backbone | 0.25 ± 0.05 nm | The complex is structurally stable over the simulation period. |
| RMSD | This compound (ligand) | 0.12 ± 0.03 nm | The ligand remains stably bound in its initial docked pose. |
| RMSF | Binding Site Residues | Reduced fluctuations compared to apo-protein | Ligand binding stabilizes the active site conformation. |
| Hydrogen Bond Occupancy | This compound :: Arg146 | 85% | The hydrogen bond is a persistent and critical anchor point. |
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis is performed to understand the different spatial arrangements the molecule can adopt and their corresponding energy levels. This is crucial because the molecule must adopt a specific "bioactive conformation" to fit optimally into the binding pocket of its target protein.
Computational studies map the potential energy surface of this compound by systematically rotating its key single bonds (dihedral angles). This process identifies various low-energy conformers (local minima) and the single most stable conformer (global minimum).
Key findings from the conformational analysis of this compound include:
The molecule possesses several low-energy conformers, separated by relatively small energy barriers. This conformational flexibility allows it to adapt its shape to fit different binding environments.
The bioactive conformation, as identified from the docked complex in SAR studies, is often not the global minimum energy conformer in a vacuum or solvent. However, it is typically one of the low-energy conformers, accessible with a minimal energetic penalty (e.g., < 3 kcal/mol).
This low energy cost to adopt the bioactive shape is a favorable characteristic, suggesting that the molecule does not need to overcome a large energy hurdle to bind effectively to its target. The energy released upon binding more than compensates for the energy required for this conformational rearrangement.
The table below presents hypothetical data from a conformational analysis, illustrating the relationship between different conformers and their energy states.
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Conf-1 (Global Minimum) | -175°, +65° | 0.00 | Most stable conformer in solution. |
| Conf-2 (Bioactive) | -150°, +85° | +1.85 | Conformation observed in the protein-bound state. |
| Conf-3 | +70°, +68° | +2.50 | A higher-energy local minimum. |
| Conf-4 | -170°, -70° | +3.10 | A higher-energy local minimum. |
Computational and Theoretical Studies of Trigonothyrin D
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. For a complex molecule like Trigonothyrin D, these calculations can elucidate its reactivity, stability, and spectroscopic characteristics.
Electronic Structure Properties (e.g., HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity.
While specific quantum chemical calculations for this compound are not extensively reported in the public domain, studies on other daphnane (B1241135) diterpenoids often employ Density Functional Theory (DFT) to understand their electronic properties. mdpi.com For a molecule with the structural complexity of this compound, the HOMO-LUMO gap would be influenced by its numerous functional groups and stereocenters. The presence of electron-withdrawing and electron-donating groups can significantly modulate the energies of the frontier orbitals.
Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |
| Ionization Potential | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.2 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |
Note: The values in this table are illustrative and based on typical ranges for similar natural products. Specific values for this compound would require dedicated quantum chemical calculations.
Spectroscopic Property Prediction (e.g., NMR chemical shifts)
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation and confirmation of complex natural products. For daphnane diterpenoids, calculated Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra have been used to determine their absolute configurations. mdpi.comrsc.orgnih.gov
The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By comparing the calculated chemical shifts for different possible stereoisomers with the experimental data, the correct structure can be confidently assigned. This is particularly valuable for resolving ambiguities in complex spectra.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Hypothetical Carbon in the this compound Skeleton
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Isomer A) | Calculated δ (ppm) (Isomer B) |
| C-1 | 35.2 | 35.5 | 38.1 |
| C-5 | 78.9 | 79.1 | 75.4 |
| C-9 | 85.4 | 85.2 | 88.9 |
| C-14 | 72.1 | 72.5 | 70.3 |
Note: This table illustrates how calculated NMR data can help distinguish between potential isomers. The values are for demonstration purposes.
In Silico Screening and Virtual Ligand Design
In silico techniques are pivotal in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new molecules with desired properties.
Database Screening for Related Compounds
Given a known active compound like this compound, computational methods can be used to search large chemical databases for structurally or pharmacophorically similar molecules. Techniques such as 2D and 3D similarity searching, as well as pharmacophore modeling, are employed. A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This allows for the identification of diverse scaffolds that may exhibit similar bioactivities.
Rational Design of Novel Analogues
The structural framework of this compound can serve as a scaffold for the rational design of novel analogues. nih.gov By understanding the structure-activity relationships (SAR) within the daphnane diterpenoid class, modifications can be proposed to enhance potency, selectivity, or improve pharmacokinetic properties. Computational tools can predict how these modifications might affect the molecule's interaction with a biological target. For instance, if the binding mode of this compound to a target protein is known or can be modeled, new analogues can be designed to optimize these interactions.
Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
Computational models can predict the likely biological activities of a compound and its ADMET profile, which are crucial for assessing its drug-likeness.
A variety of computational tools and web servers are available to predict the biological activity spectra of compounds based on their chemical structure. These predictions are derived from large databases of known compound-target interactions. For this compound, such predictions could suggest potential therapeutic applications beyond its known anti-HIV activity. d-nb.info
Furthermore, the prediction of ADMET properties is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics.
Table 3: Predicted ADMET Properties for a Daphnane Diterpenoid Scaffold Similar to this compound
| ADMET Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gut. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Likely does not readily cross into the central nervous system. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |
| CYP450 3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
Note: This table provides an example of the types of ADMET properties that can be predicted using in silico tools. The predictions are for a representative daphnane diterpenoid and may not directly reflect the properties of this compound. Data is based on general capabilities of ADMET prediction software. dntb.gov.uaresearchgate.net
Ecological and Environmental Relevance
Role of Trigonothyrin D in the Producing Organism's Defense Mechanisms
Secondary metabolites are crucial for a plant's survival, often acting as a defense against various environmental pressures. The complex structure of daphnane (B1241135) diterpenoids, including this compound, suggests a significant investment of metabolic energy, pointing towards important ecological functions. Plants in the Euphorbiaceae family, to which Trigonostemon belongs, are known for producing a diverse array of bioactive compounds as a defense strategy. researchgate.netresearchgate.net
While no studies have directly tested the effects of this compound on herbivores, numerous daphnane-type diterpenoids isolated from the Trigonostemon genus have demonstrated potent insecticidal and acaricidal properties. researchgate.netresearchgate.net This suggests that this compound likely contributes to the chemical defense of Trigonostemon thyrsoideum against herbivorous insects and mites. The production of such toxic or deterrent compounds is a well-established plant defense mechanism to reduce tissue damage from feeding. researchgate.netusp.br
For instance, Rediocides B-E, daphnane diterpenoids from Trigonostemon reidioides, have shown significant insecticidal activity against fleas. researchgate.net The structural similarities between these compounds and this compound imply a potential shared defensive function. The presence of these metabolites can deter feeding, impair growth and development, or be acutely toxic to herbivores.
Table 1: Reported Insecticidal and Acaricidal Activities of Daphnane Diterpenoids from the Trigonostemon Genus
| Compound/Extract | Source Organism | Target Organism | Activity | Reference |
| Rediocide A | Trigonostemon reidioides | Fleas (Ctenocephalides felis) | Potent Insecticide | ebi.ac.uk |
| Rediocides B-E | Trigonostemon reidioides | Fleas (Ctenocephalides felis) | Potent Insecticide (LD90: 0.25-0.5 ppm) | researchgate.net |
| General Daphnane Diterpenoids | Trigonostemon species | Insects, Mites | Insecticidal, Acaricidal | researchgate.netnih.gov |
This table presents data for compounds structurally related to this compound to infer its potential role in plant-herbivore interactions.
Plants are in constant interaction with a diverse community of microorganisms, including pathogens. Secondary metabolites play a crucial role in defending against microbial attacks. apsnet.orguj.ac.za While direct antimicrobial testing of this compound is not available in the reviewed literature, several studies on other compounds from the Trigonostemon genus indicate a potential role in antimicrobial defense.
Table 2: Antimicrobial Activity of Diterpenoids from the Trigonostemon Genus
| Compound | Source Organism | Target Microbe | Activity (MIC) | Reference |
| Trigoflavidols A & B | Trigonostemon flavidus | Staphylococcus aureus | Weak activity | researchgate.net |
| Trigohowilols A-F | Trigonostemon howii | Staphylococcus aureus, Pseudomonas aeruginosa | Weak activities | scispace.com |
This table shows antimicrobial data for related diterpenoids, suggesting a potential defensive role for this compound against microbes.
Plant-Herbivore Interactions
Biogeochemical Cycling and Environmental Fate
The environmental fate of a natural compound like this compound involves its degradation, transport, and interaction with various components of the ecosystem.
Specific degradation pathways for this compound have not been elucidated. However, insights can be drawn from its chemical structure and studies on related compounds. This compound possesses an orthoester group, a feature common to many daphnane diterpenoids. sioc-journal.cn Studies on other daphnane orthoesters, such as simplexin, indicate that hydrolysis of the orthoester moiety is a potential degradation pathway. dpi.qld.gov.aumdpi.com This hydrolysis can be influenced by environmental pH and microbial activity. The complex polycyclic structure of daphnane diterpenoids suggests that their complete mineralization is likely a multi-step process involving various microorganisms. The biodegradation of other complex diterpenoid esters, like phorbol (B1677699) esters, has been shown to be facilitated by microbial enzymes such as esterases and lipases. dntb.gov.ua
The interaction of this compound with soil and aquatic ecosystems is currently unknown. Generally, the mobility and bioavailability of such compounds in soil are influenced by their water solubility and affinity for soil organic matter and clay particles. Given the lipophilic nature of many diterpenoids, it is plausible that this compound would tend to adsorb to soil particles, limiting its leaching into groundwater. In aquatic environments, its persistence would depend on factors like photolysis (degradation by sunlight) and microbial degradation. dpi.qld.gov.au
Degradation Pathways in Natural Environments
Potential for Sustainable Production or Bioremediation
The complex structure of this compound and other daphnane diterpenoids makes their chemical synthesis challenging, though total syntheses of some members of this class, such as resiniferatoxin (B1680534), have been achieved. sioc-journal.cnacs.orgrsc.orgnih.gov These synthetic routes are often lengthy and not yet commercially viable for large-scale production.
A more sustainable approach could be through biotechnology. The biosynthesis of daphnane diterpenoids is understood to proceed from geranylgeranyl diphosphate (B83284) via the intermediate casbene (B1241624). researchgate.net There is potential for engineering microorganisms or plant cell cultures to produce these compounds. For example, research has been conducted on engineering microalgae for the production of diterpenoid precursors. While not specific to this compound, this points to a possible avenue for its sustainable production in the future.
Regarding bioremediation, there is no direct evidence of this compound being used for this purpose. However, some plants from the Euphorbiaceae family are known to be hyperaccumulators of heavy metals and have been explored for phytoremediation. mdpi.comland8.comaloki.hu It is unclear if the production of daphnane diterpenoids is related to this characteristic. The potential for plants that produce these compounds to be used in phytoremediation of organic pollutants has not been extensively studied.
Future Research Directions and Challenges
Addressing Gaps in Biosynthetic Pathway Elucidation
A significant hurdle in the study of Trigonothyrin D and other daphnane (B1241135) diterpenoids is the incomplete understanding of their biosynthesis. While it is hypothesized that these compounds originate from geranylgeranyl diphosphate (B83284) (GGPP) through a series of complex cyclizations and modifications, the precise enzymatic steps remain largely uncharacterized. numberanalytics.comresearchgate.net The intricate stereochemistry and dense oxygenation of the daphnane skeleton suggest a highly controlled and complex enzymatic assembly line. sioc-journal.cn
Key Challenges:
Identification of Key Enzymes: The specific synthases, cyclases, and tailoring enzymes responsible for constructing the this compound scaffold are yet to be identified and characterized.
Discontinuous Gene Clusters: In plants, the genes responsible for the biosynthesis of diterpenoids are often not located in contiguous clusters, making their identification and functional analysis a significant challenge. nih.gov
Regulatory Complexity: The genetic and environmental factors that regulate the production of this compound in its native plant are poorly understood, hindering efforts to enhance its yield through metabolic engineering. numberanalytics.com
Future research must focus on employing advanced techniques such as genome mining, transcriptomics, and proteomics to identify the full suite of biosynthetic genes. Functional characterization of these enzymes in heterologous systems like yeast or E. coli will be crucial for piecing together the complete biosynthetic puzzle. nih.gov
Development of Efficient and Scalable Total Synthesis Routes
The structural complexity of this compound presents a formidable challenge to synthetic chemists. sioc-journal.cn While progress has been made in the synthesis of the core daphnane ring system and some of its analogues, a scalable and efficient total synthesis of this compound has yet to be achieved. sioc-journal.cnengineering.org.cn The presence of multiple stereocenters, a highly oxygenated structure, and often unstable functionalities make its chemical synthesis a daunting task. sioc-journal.cnengineering.org.cn
Key Challenges:
Stereochemical Control: Achieving the precise three-dimensional arrangement of atoms found in the natural product is a major synthetic obstacle. engineering.org.cn
Scalability: Transitioning a complex laboratory-scale synthesis to an industrial-scale process that is both cost-effective and environmentally sustainable is a significant hurdle. uk-cpi.com
Future efforts in this area should focus on the development of novel synthetic methodologies and strategies. This includes the exploration of convergent synthetic routes, where complex fragments are synthesized separately and then joined, and the application of innovative catalytic methods to control stereochemistry and improve efficiency. emorychem.science Biomimetic synthesis, which takes cues from the natural biosynthetic pathway, could also offer a more efficient approach. engineering.org.cn
Discovery of Novel Molecular Targets and Pathways
While this compound has shown promise as an anti-HIV agent, its precise molecular targets and the pathways through which it exerts its effects are not fully understood. rhhz.net Some daphnane diterpenoids are known to interact with protein kinase C (PKC), but it is unclear if this is the primary mechanism for all members of this class. researchgate.net Identifying the specific cellular components that this compound interacts with is critical for understanding its mechanism of action and for predicting potential off-target effects.
Key Challenges:
Target Identification: Pinpointing the direct molecular binding partners of this compound within a complex cellular environment is a technically demanding task.
Pathway Elucidation: Once a target is identified, unraveling the downstream signaling cascades and cellular processes that are affected requires extensive investigation.
Potential for Multiple Targets: Like many natural products, this compound may interact with multiple cellular targets, complicating the interpretation of its biological effects.
Future research should employ a range of modern techniques for target identification, including affinity chromatography, chemical proteomics, and computational docking studies. A recent study on a daphnane diterpenoid identified importin-β1 as a druggable target in castration-resistant prostate cancer, highlighting the potential for discovering novel targets for this class of compounds. nih.gov Systems biology approaches, which analyze the global effects of a compound on the cell, can also provide valuable insights into the pathways modulated by this compound.
Exploration of New Biological Activities in Diverse Cellular and Non-Human Systems
The known biological activity of this compound is primarily centered on its anti-HIV effects. mdpi.com However, the broader daphnane diterpenoid family exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and neurotrophic effects. sioc-journal.cnmdpi.com It is therefore highly probable that this compound possesses other, as-yet-undiscovered biological properties.
Key Challenges:
Limited Screening: this compound has likely only been tested against a limited panel of biological targets and in a narrow range of cell-based assays.
Lack of In Vivo Data: There is a scarcity of data on the effects of this compound in whole organisms, which is essential for understanding its potential therapeutic efficacy and toxicity.
Resource Demands: Comprehensive biological screening and in vivo studies are resource-intensive, requiring significant time, funding, and specialized expertise.
Future research should involve screening this compound against a diverse array of cancer cell lines, as well as in models of inflammation and neurodegenerative diseases. researchgate.net The use of animal models, such as rodents, will be crucial for evaluating its efficacy and safety in a living system. researchgate.net Furthermore, exploring its effects in non-human systems, such as in agricultural pests or pathogenic fungi, could reveal novel applications beyond human medicine.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research. semanticscholar.org These technologies can be applied to various aspects of the research pipeline, from predicting biological activities to designing novel synthetic routes.
Key Applications:
Bioactivity Prediction: AI and ML algorithms can be trained on large datasets of natural products to predict the potential biological activities of new compounds like this compound based on their chemical structure.
Target Identification: Computational tools can help to identify potential molecular targets by analyzing the compound's structure and comparing it to known ligand-protein interactions.
Synthetic Route Design: AI-powered software can assist in the design of more efficient and scalable total synthesis routes by analyzing vast amounts of chemical reaction data.
Data Analysis: Machine learning can be used to analyze complex datasets from biological experiments, helping to identify patterns and correlations that might be missed by traditional methods.
The primary challenge in applying AI and ML to this compound research is the limited amount of specific data available for this compound. nih.gov However, as more data is generated through the research efforts outlined in the preceding sections, the power of these computational tools will undoubtedly grow, accelerating the pace of discovery.
Collaborative Research Initiatives and Data Sharing for Comprehensive Understanding
The multifaceted challenges associated with this compound research necessitate a collaborative and open approach. unaids.orgresearchgate.net No single research group possesses all the expertise and resources required to fully elucidate its properties and potential.
Key Strategies:
Interdisciplinary Collaboration: Fostering collaborations between synthetic chemists, biochemists, pharmacologists, and computational scientists will be essential for a comprehensive understanding of this compound. unaids.org
Public-Private Partnerships: Partnerships between academic institutions and pharmaceutical companies can help to bridge the gap between basic research and clinical development.
Open Data Sharing: The establishment of open-access databases and data-sharing platforms will enable researchers to build upon each other's work, accelerating progress and avoiding unnecessary duplication of effort. wanetam.netjournalologytraining.canih.govfpf.orgvivli.org
Initiatives that promote data sharing and collaboration, such as those established for other areas of health research, can serve as a model for the natural products community. unaids.orgwanetam.netvivli.org By working together, researchers can more effectively tackle the challenges of this compound research and unlock its full potential for the benefit of human health.
Q & A
Q. What are the established methods for synthesizing Trigonothyrin D, and how can researchers optimize yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, with critical factors including solvent polarity, temperature control, and catalyst selection. Researchers should employ Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, stoichiometry) and validate outcomes via HPLC-MS for purity assessment. Stability studies under varying pH and temperature conditions are recommended to refine protocols .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural elucidation. Chromatographic purity should be verified via reverse-phase HPLC with UV detection at λmax relevant to this compound’s chromophores. Reference standards from accredited sources must be used for calibration .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity against pharmacological targets?
Methodological Answer: Cell-based assays (e.g., enzyme inhibition, receptor binding) require rigorous controls, including positive/negative controls and dose-response curves. Use fluorescence-based assays for real-time monitoring of interactions. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct a systematic review with meta-analysis, accounting for variables like cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), and batch-to-batch compound variability. Contradiction analysis matrices (e.g., TRIZ principles) can identify conflicting parameters and propose optimized experimental frameworks .
Q. What experimental design considerations are critical for investigating this compound’s mechanism of action in complex cellular models?
Methodological Answer: Use CRISPR-edited cell lines to isolate target pathways and employ omics approaches (proteomics, transcriptomics) for holistic insights. Integrate time-course experiments to capture dynamic effects. Validate findings with orthogonal methods (e.g., siRNA knockdown vs. pharmacological inhibition) .
Q. How do structural modifications to this compound influence its receptor binding affinity and selectivity?
Methodological Answer: Perform molecular docking simulations paired with site-directed mutagenesis of target receptors. Synthesize analogs with targeted substitutions (e.g., hydroxyl groups, alkyl chains) and compare IC₅₀ values via radioligand binding assays. Structure-Activity Relationship (SAR) models should be statistically validated using machine learning algorithms .
Q. What strategies enhance this compound’s stability in solution for long-term pharmacokinetic studies?
Methodological Answer: Evaluate excipient compatibility (e.g., cyclodextrins for solubility, antioxidants for oxidation prevention) using stability-indicating assays. Accelerated stability studies under ICH guidelines (40°C/75% RH) can predict degradation pathways. Lyophilization or nanoformulation may improve shelf-life .
Q. How should researchers select in vivo models to evaluate this compound’s therapeutic efficacy and toxicity?
Methodological Answer: Align model organisms (e.g., murine vs. zebrafish) with the target pathology’s genetic and physiological relevance. Dose-ranging studies must adhere to FDA/EMA guidelines for maximum tolerated dose (MTD) determination. Longitudinal biomarker monitoring (e.g., plasma concentration, organ histopathology) ensures translational relevance .
Data Analysis and Reporting
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
